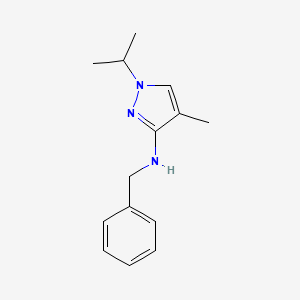

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Description

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl group at position 4 of the pyrazole ring, an isopropyl (propan-2-yl) substituent at position 1, and a benzylamine moiety at position 3. Its molecular formula is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol.

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-benzyl-4-methyl-1-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3/c1-11(2)17-10-12(3)14(16-17)15-9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,15,16) |

InChI Key |

CSVHAXVKGBMWDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC=CC=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

Methylation and isopropylation: The methyl and isopropyl groups can be introduced through alkylation reactions using methyl iodide and isopropyl bromide, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the substituents, potentially leading to the formation of hydropyrazole derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Hydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Position 1 (N1-substituent): The isopropyl group in the target compound offers steric bulk but less hindrance compared to adamantyl () or trifluoromethylphenyl (). This may enhance metabolic stability relative to highly lipophilic analogs .

- Position 3 (N3-substituent): The benzyl group provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, unsubstituted amines (e.g., ) may exhibit higher polarity but lower bioavailability .

Position 4 (C4-substituent):

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, along with a detailed analysis of research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyrazole ring substituted with a benzyl group and an isopropyl moiety. Its structural characteristics contribute to its biological activity, particularly in the context of anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The compound exhibited varying degrees of potency depending on the specific cancer cell line, suggesting that structural modifications can enhance its efficacy.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it disrupts cellular signaling pathways critical for cancer cell survival, leading to increased rates of cell death.

Study 1: Antiparasitic Activity

In a recent investigation, the compound was assessed for its antiparasitic properties against Plasmodium falciparum, the causative agent of malaria. The results indicated an effective inhibition of parasite growth at low concentrations (EC50 values in the low micromolar range), showcasing its potential as a lead compound for antimalarial drug development .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound was shown to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate metabolic stability and acceptable toxicity levels; however, further investigations are necessary to fully characterize these parameters.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Metabolic Stability | Moderate |

| Toxicity | Low (IC50 > 100 µM) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized using Cs₂CO₃ as a base, Cu(I) catalysts (e.g., CuBr), and polar aprotic solvents like DMSO at 35–60°C for 48–72 hours . Key factors affecting yield include:

- Temperature : Prolonged heating (>60°C) may degrade intermediates.

- Catalyst loading : Excess Cu(I) can lead to side reactions (e.g., Ullmann coupling).

- Purification : Chromatography with gradients (e.g., ethyl acetate/hexane) resolves regioisomers .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for distinct signals:

- δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.2–4.5 ppm (N-benzyl CH₂), δ 6.8–7.3 ppm (aromatic protons) .

- HRMS : Calculate exact mass (e.g., [M+H]⁺) to verify molecular formula. For example, a derivative with C₁₄H₁₈N₃ would show m/z = 228.1501 .

Q. What stability and reactivity considerations are critical for handling this compound in biological assays?

- Methodological Answer :

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Avoid strong acids/bases, which may cleave the benzyl group .

- Reactivity : The pyrazole ring reacts with electrophiles (e.g., alkylating agents) at the amine position. Use anhydrous conditions for functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Substitution Patterns : Systematically vary substituents (e.g., benzyl → substituted benzyl, isopropyl → cyclopropyl) and test in assays (e.g., kinase inhibition). For example:

| Substituent | Activity (IC₅₀) | Notes |

|---|---|---|

| 4-F-Bn | 12 nM | Enhanced binding to hydrophobic pockets |

| 2-MeO-Bn | 45 nM | Improved solubility but reduced potency |

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve disorder (e.g., isopropyl rotation).

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Key steps:

- Apply TWIN/BASF commands for twinned crystals .

- Validate with R-factor convergence (<5% difference) .

Q. How should researchers address contradictions in biological assay data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Assay Validation : Ensure consistent protocols (e.g., ATP concentration in kinase assays).

- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis : Compare structural analogs (e.g., 5-methyl vs. 5-fluoro derivatives) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.